molecular formula C21H19ClN2O5S B5242120 5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5242120
M. Wt: 446.9 g/mol
InChI Key: LIYRCAJHMWBHHS-UHFFFAOYSA-N
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Description

5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group, a methoxybenzamido group, and a sulfanylidene diazinane dione core. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of 5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and sulfanylidene groups makes it susceptible to oxidation reactions.

    Reduction: The diazinane dione core can undergo reduction under appropriate conditions.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE include:

These compounds share similar structural features but differ in their specific functional groups and overall reactivity

Properties

IUPAC Name

5-[[3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-12-5-3-4-6-16(12)28-7-8-29-18-15(22)10-13(11-17(18)27-2)9-14-19(25)23-21(30)24-20(14)26/h3-6,9-11H,7-8H2,1-2H3,(H2,23,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYRCAJHMWBHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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